molecular formula C11H19Cl2O6P B14498911 Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate CAS No. 64011-85-4

Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate

Cat. No.: B14498911
CAS No.: 64011-85-4
M. Wt: 349.14 g/mol
InChI Key: IXHNRIFZCJCUQN-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate is a complex organic compound with a unique structure that combines elements of crotonic acid, hydroxy groups, methyl esters, and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate typically involves multiple steps. One common method starts with the esterification of crotonic acid using sulfuric acid as a catalyst to form crotonate esters . The next step involves the introduction of hydroxy and dichloropropyl groups through a series of substitution reactions. Finally, the phosphate group is added using isopropyl phosphate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the oxidation of crotonaldehyde to form crotonic acid, followed by esterification and subsequent functional group modifications . The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, zinc, chlorine, bromine, and potassium permanganate . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include butyric acid, 2,3-dihalobutyric acids, and 2,3-dihydroxybutyric acid .

Scientific Research Applications

Mechanism of Action

The mechanism of action of crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or disrupting cellular processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

64011-85-4

Molecular Formula

C11H19Cl2O6P

Molecular Weight

349.14 g/mol

IUPAC Name

methyl (Z)-3-[2,3-dichloropropoxy(propan-2-yloxy)phosphoryl]oxybut-2-enoate

InChI

InChI=1S/C11H19Cl2O6P/c1-8(2)18-20(15,17-7-10(13)6-12)19-9(3)5-11(14)16-4/h5,8,10H,6-7H2,1-4H3/b9-5-

InChI Key

IXHNRIFZCJCUQN-UITAMQMPSA-N

Isomeric SMILES

CC(C)OP(=O)(OCC(CCl)Cl)O/C(=C\C(=O)OC)/C

Canonical SMILES

CC(C)OP(=O)(OCC(CCl)Cl)OC(=CC(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.